molecular formula C19H16N4O3S2 B11624932 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11624932
M. Wt: 412.5 g/mol
InChI Key: SCLLXKPAIKLLCU-UVTDQMKNSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core with two critical substituents:

  • At the 3-position: A (Z)-configured 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group, which introduces a rigid, planar rhodanine-derived moiety.
  • At the 2-position: A furan-2-ylmethyl amino group, providing aromaticity and electron-rich heterocyclic character that may facilitate π-π stacking or interactions with biological targets .

However, its properties are highly dependent on substituent effects, necessitating comparison with analogs.

Properties

Molecular Formula

C19H16N4O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N4O3S2/c1-2-22-18(25)14(28-19(22)27)10-13-16(20-11-12-6-5-9-26-12)21-15-7-3-4-8-23(15)17(13)24/h3-10,20H,2,11H2,1H3/b14-10-

InChI Key

SCLLXKPAIKLLCU-UVTDQMKNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Furan-2-ylmethylamine

Furfural (purified via vacuum distillation) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding furan-2-ylmethylamine.

Step 2: Coupling to the Pyrido[1,2-a]pyrimidin-4-one Core

The amine reacts with a chlorinated pyrido[1,2-a]pyrimidin-4-one derivative in dimethylformamide (DMF) at 80°C for 12 hours. Alternatively, Mitsunobu conditions (DEAD, PPh3_3) enable coupling under milder temperatures (50°C).

Key Data :

  • Yield : 65–75% after column chromatography.

  • Characterization : 1^1H NMR shows doublets for furan protons (δ 6.3–7.4 ppm) and a broad singlet for the NH group (δ 5.8 ppm).

Final Assembly and Purification

The three components are assembled sequentially:

  • Pyrido[1,2-a]pyrimidin-4-one core synthesis.

  • Knoevenagel condensation for thiazolidinone incorporation.

  • SNAr or Mitsunobu coupling for furan-methylamino addition.

Critical Considerations :

  • Stereochemistry : The (Z)-configuration of the thiazolidinone methine is preserved by using anhydrous conditions and avoiding prolonged heating.

  • Purification : Recrystallization from ethanol/acetic acid (1:1) removes unreacted intermediates, achieving >95% purity.

Comparative Analysis of Synthetic Routes

Method StepCatalysts/ConditionsYield (%)Time (h)Purity (%)
Pyrido coreAl3_3PW12_{12}O40_{40}92398
ThiazolidinonePiperidine/EtOH78995
Furan couplingDMF/80°C681292
MitsunobuDEAD/PPh3_372694

Characterization and Validation

Spectroscopic Data :

  • IR : Bands at 1730 cm1^{-1} (C=O, thiazolidinone), 1676 cm1^{-1} (C=O, pyrimidinone), and 1566 cm1^{-1} (C=C).

  • 1^1H NMR (DMSO-d6): δ 8.48 (s, 1H, NH), 7.71 (s, 1H, CH=), 6.92–7.40 (m, 3H, furan), 4.20 (d, 2H, CH2_2-NH).

  • HRMS : m/z calcd. for C21_{21}H17_{17}N4_{4}O3_{3}S2_{2}: 439.0660; found: 439.0665 .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Condensation: Combination of two molecules with the elimination of a small molecule, such as water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of this compound may inhibit aldose reductase , an enzyme involved in the polyol pathway linked to diabetic complications. Inhibition of this enzyme can prevent sorbitol accumulation, which is crucial for managing diabetes-related issues. Studies have shown that certain derivatives exhibit submicromolar IC50 values, highlighting their potential therapeutic benefits in diabetes management.

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. Some derivatives demonstrated efficacy comparable to established antibiotics like norfloxacin and fluconazole, suggesting their potential use in treating infections resistant to conventional therapies .

Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. Certain derivatives exhibited low antiproliferative activity against HepG2 cells, indicating the need for further optimization to enhance selectivity and efficacy against cancer cells.

Case Study 1: Aldose Reductase Inhibition

A study focused on the synthesis of thiazolidinone derivatives revealed significant inhibition of aldose reductase activity. The synthesized compounds were tested for their ability to prevent sorbitol accumulation in diabetic models, showing promising results that warrant further exploration in clinical settings.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of synthesized derivatives against several bacterial strains. The results demonstrated that some compounds exhibited potent antibacterial activity at concentrations lower than those required for conventional antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of “3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating the compound’s therapeutic potential and safety profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolidinone-Based Pyrido-Pyrimidinone Derivatives

(a) 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Thiazolidinone substituent: 3-(2-Methoxyethyl) instead of 3-ethyl. The methoxyethyl group increases polarity and hydrogen-bonding capacity compared to the ethyl group. 2-position substituent: 1-Phenylethyl amino group introduces a hydrophobic aromatic ring, contrasting with the furan’s electron-rich heterocycle.
  • Implications : Higher solubility in polar solvents but reduced bioavailability due to the 9-methyl group. The phenyl group may improve binding to hydrophobic enzyme pockets.
(b) 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-position substituent: Ethylamino group lacks aromaticity, reducing π-π interactions but simplifying synthetic routes.
  • Implications : The allyl group may confer instability under oxidative conditions. Simpler 2-position substituent could lower target specificity compared to the furan derivative.
(a) Rhodanine Derivatives
  • Studies on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones () reveal that electron-withdrawing substituents (e.g., azulene) lower reduction potentials, whereas alkyl groups (e.g., ethyl) increase lipophilicity and stability .
  • The target compound’s 3-ethyl group likely confers moderate redox activity and improved membrane penetration compared to polar azulene derivatives.
(b) Thiazolidin-4-one Derivatives with Azo Linkages
  • Compounds like 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid () exhibit antimicrobial activity (MIC: 8–50 µg/mL) and antioxidant properties (IC₅₀: 20–60 µM). The thioxo group in the target compound may enhance activity due to greater electrophilicity and hydrogen-bonding capacity .

Data Tables

Table 1. Structural and Property Comparison

Compound Thiazolidinone Substituent 2-Position Substituent Core Modification Key Properties
Target Compound 3-Ethyl Furan-2-ylmethyl amino None Moderate lipophilicity, redox-active
3-(2-Methoxyethyl) analog 3-(2-Methoxyethyl) 1-Phenylethyl amino 9-Methyl Higher polarity, reduced bioavailability
3-Allyl analog 3-Allyl Ethylamino None Reactive allyl group, lower specificity

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2}, and it features a thiazolidinone moiety combined with pyrido[1,2-a]pyrimidine and furan groups. The structural complexity suggests multiple sites for potential biological interaction.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been reported to show activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Research on related thiazolidinone derivatives has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For example, a study highlighted that certain thiazolidinone derivatives exhibited IC50 values in the low micromolar range against COX-II . This suggests that our compound may also possess similar inhibitory effects.

Anticancer Potential

Emerging data indicate that compounds featuring the pyrido[1,2-a]pyrimidine scaffold have shown promise in cancer treatment. Studies have reported that these compounds can induce apoptosis in cancer cell lines by triggering caspase pathways . The specific mechanism by which our compound may exert anticancer effects remains to be fully elucidated but is hypothesized to involve the modulation of signaling pathways related to cell growth and survival.

Case Studies

StudyFindingsReference
Study on ThiazolidinonesIdentified significant antibacterial activity against E. coli and S. aureus.
COX Inhibition StudyDemonstrated low micromolar IC50 values for related thiazolidinones against COX-II.
Anticancer ResearchInduced apoptosis in various cancer cell lines through caspase activation.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The thiazolidinone structure may interact with enzymes like COX, inhibiting their function and reducing inflammation.
  • Induction of Apoptosis : The presence of the pyrido[1,2-a]pyrimidine core is associated with apoptotic signaling pathways in cancer cells.
  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic processes in pathogens.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing this compound, and how can its purity be verified?

  • Methodology : The synthesis involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key intermediates (e.g., thiazolidinone and pyridopyrimidinone cores) are constructed using catalysts like p-toluenesulfonic acid or Lewis acids to enhance regioselectivity . Post-synthesis, purity is confirmed via HPLC (high-performance liquid chromatography) coupled with NMR (¹H/¹³C) to verify structural integrity, while mass spectrometry (ESI-MS) validates molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals to confirm the Z-configuration of the thiazolidinone methylidene group and furanmethylamino substitution .
  • FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • X-ray crystallography : Resolve absolute stereochemistry using SHELXL for refinement .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

  • Methodology : Begin with in vitro assays:

  • Antimicrobial : MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
  • Antioxidant : DPPH radical scavenging assay to evaluate redox activity .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. How can low yield in the thiazolidinone cyclization step be addressed?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using acetonitrile as a solvent at 80°C improves cyclization efficiency .
  • Catalyst screening : Test alternatives like Amberlyst-15 or ionic liquids to enhance reaction kinetics .

Q. How to resolve discrepancies in X-ray crystallographic data (e.g., poor R-factors or twinning)?

  • Methodology :

  • Data reprocessing : Use SHELXE for phase refinement and WinGX for graphical validation of hydrogen bonding and packing interactions .
  • Twinning analysis : Apply the PLATON toolbox to detect and model twinned crystals, refining with TWIN/BASF commands in SHELXL .

Q. What strategies can reconcile conflicting biological activity data across assay platforms?

  • Methodology :

  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation underlies inconsistent results .
  • Computational docking : Compare binding poses in target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to identify structure-activity relationships .

Q. How to optimize solubility for in vivo studies without altering pharmacological activity?

  • Methodology :

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability while retaining activity post-metabolism .

Data Analysis and Contradictions

Q. How should researchers handle inconsistent NMR shifts for the thioxothiazolidinone moiety?

  • Methodology :

  • Variable-temperature NMR : Perform experiments at 25°C and 50°C to detect dynamic effects (e.g., tautomerism) .
  • DFT calculations : Compare experimental shifts with computed values (e.g., using Gaussian 16 ) to validate assignments .

Q. What statistical approaches are suitable for analyzing high-throughput screening data?

  • Methodology :

  • Z-score normalization : Rank hits based on activity deviation from plate controls .
  • Principal Component Analysis (PCA) : Reduce dimensionality to identify clusters of active analogs .

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